

# Application Notes and Protocols for Labeling Cells with IR-806

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IR-806

Cat. No.: B15553370

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## Introduction

**IR-806** is a near-infrared (NIR) cyanine dye that is increasingly utilized in biomedical research for in vivo and in vitro imaging applications. Its fluorescence in the NIR spectrum (absorption peak ~730-800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it an ideal candidate for cell tracking studies in preclinical models. [1] These application notes provide a comprehensive guide to labeling live cells with **IR-806**, including detailed protocols, data on expected outcomes, and troubleshooting tips. The primary method described herein focuses on the use of an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of **IR-806**, a common and effective method for covalently labeling cells. [2][3]

## Principle of Cell Labeling with IR-806 NHS Ester

Amine-reactive dyes, such as **IR-806** NHS ester, covalently bind to primary amines on proteins. [4][5][6] In live cells with intact membranes, the dye primarily labels cell surface proteins. If cells have compromised membranes (i.e., are non-viable), the dye can enter the cell and react with intracellular proteins, resulting in a much stronger fluorescent signal. [4][5] This property allows for the discrimination of live and dead cell populations. The covalent nature of the bond ensures stable and long-term labeling, suitable for cell tracking experiments. [7]

## Quantitative Data Summary

The following tables summarize typical quantitative data obtained from cell labeling experiments with near-infrared cyanine dyes. Note that optimal conditions and results will vary depending on the cell type and experimental setup.

Table 1: Recommended Starting Concentrations for **IR-806** NHS Ester Labeling

Cell Type	Recommended Concentration Range (μM)
Adherent Cell Lines (e.g., HeLa, A549)	1 - 10
Suspension Cell Lines (e.g., Jurkat, K562)	5 - 20
Primary Cells (e.g., T cells, MSCs)	10 - 50

Table 2: Typical Labeling Efficiency and Viability

Dye Concentration (μM)	Labeling Efficiency (%)	Cell Viability (%)
1	> 90	> 95
5	> 95	> 90
10	> 98	80 - 90
25	> 98	< 80
50	> 98	< 60

Data are generalized from studies on similar near-infrared cyanine dyes and should be optimized for your specific cell type and application.

## Experimental Protocols

### Protocol 1: Labeling of Suspension Cells with **IR-806** NHS Ester

This protocol provides a step-by-step guide for labeling cells grown in suspension.

Materials:

- **IR-806 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Cells in suspension
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Fetal Bovine Serum (FBS)
- Microcentrifuge tubes
- Hemocytometer or automated cell counter

Procedure:

- Prepare a 1 mM stock solution of **IR-806 NHS Ester**: Dissolve the lyophilized **IR-806 NHS Ester** in anhydrous DMSO. For example, for 1 mg of dye with a molecular weight of ~835 g/mol, add 1.2  $\mu\text{L}$  of DMSO. Mix well by vortexing. Store the stock solution at  $-20^{\circ}\text{C}$ , protected from light and moisture.
- Cell Preparation: Harvest cells and count them using a hemocytometer or an automated cell counter. Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.
- Washing: Resuspend the cell pellet in sterile PBS to a concentration of  $1 \times 10^6$  to  $1 \times 10^7$  cells/mL. Centrifuge again and discard the supernatant. Repeat this washing step once more to remove any residual media and serum.
- Labeling: Resuspend the washed cell pellet in warm ( $37^{\circ}\text{C}$ ) PBS. Add the **IR-806 NHS Ester** stock solution to the cell suspension to achieve the desired final concentration (refer to Table 1). For example, to achieve a 10  $\mu\text{M}$  final concentration in 1 mL of cell suspension, add 10  $\mu\text{L}$  of the 1 mM stock solution.
- Incubation: Incubate the cells with the dye for 15-30 minutes at  $37^{\circ}\text{C}$ , protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.

- **Quenching and Washing:** After incubation, add an equal volume of complete culture medium containing at least 10% FBS to the cell suspension to quench the reaction. The amines in the serum proteins will react with any unbound dye.
- Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Wash the cells two more times with complete culture medium to remove any residual unbound dye.
- **Cell Counting and Viability Assessment:** After the final wash, resuspend the cells in fresh culture medium. Count the cells and assess their viability using a suitable method, such as Trypan Blue exclusion or a fluorescence-based viability assay (see Protocol 3).
- The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo imaging.

## Protocol 2: Labeling of Adherent Cells with IR-806 NHS Ester

This protocol is for labeling cells that grow attached to a culture vessel.

Materials:

- **IR-806 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Adherent cells in a culture vessel (e.g., flask, plate, or dish)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Fetal Bovine Serum (FBS)

Procedure:

- Prepare a 1 mM stock solution of **IR-806** NHS Ester: Follow step 1 from Protocol 1.
- Cell Preparation: Culture adherent cells to the desired confluency (typically 70-90%).
- Washing: Aspirate the culture medium from the vessel. Gently wash the cells twice with sterile PBS to remove any residual serum.
- Labeling: Prepare the labeling solution by diluting the **IR-806** NHS Ester stock solution in warm (37°C) PBS to the desired final concentration (refer to Table 1). Add a sufficient volume of the labeling solution to cover the cell monolayer.
- Incubation: Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
- Quenching and Washing: After incubation, aspirate the labeling solution. Add pre-warmed complete culture medium containing at least 10% FBS to the cells to quench the reaction. Incubate for 5 minutes.
- Aspirate the quenching medium and wash the cells three times with pre-warmed complete culture medium.
- Cell Viability Assessment: After the final wash, add fresh culture medium to the cells. Assess cell viability if required, for example, by observing cell morphology or using a cell viability assay (see Protocol 3).
- The labeled cells are now ready for downstream applications.

## Protocol 3: Assessment of Cell Viability after Labeling

It is crucial to assess the impact of the labeling procedure on cell health.

Materials:

- Labeled and unlabeled (control) cells
- Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Propidium Iodide, DAPI)

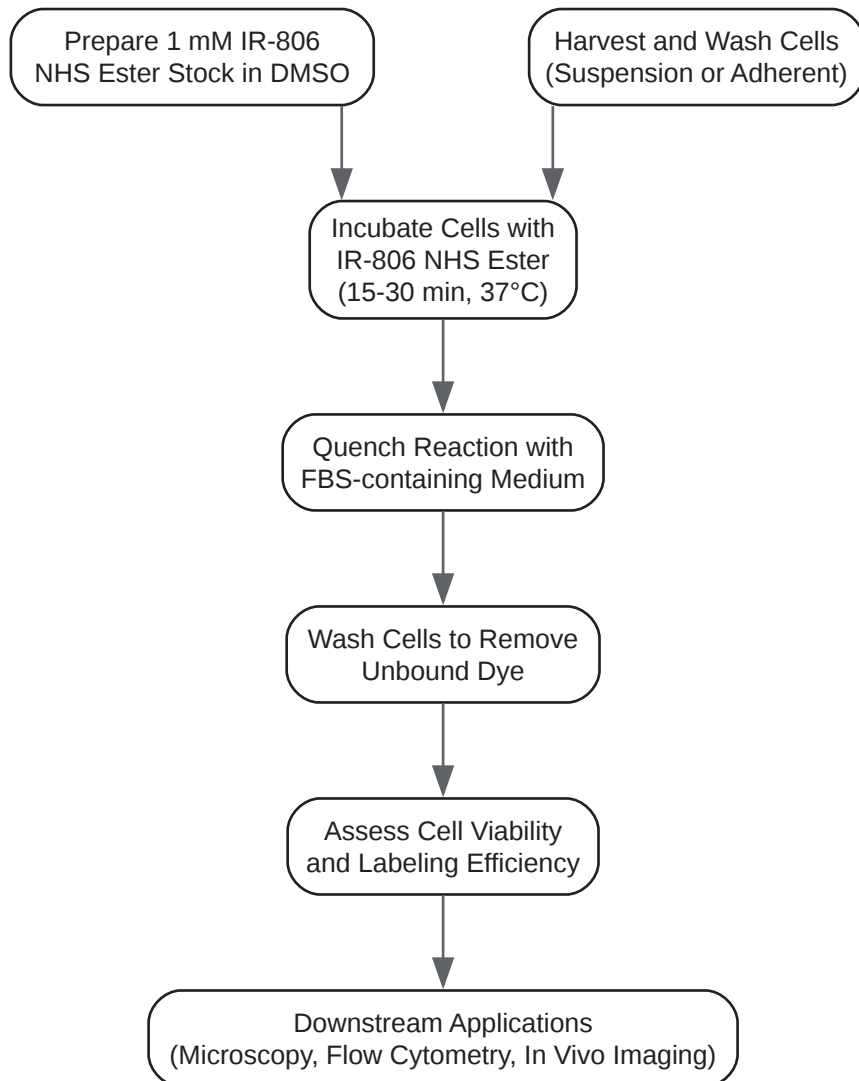
- Hemocytometer
- Fluorescence microscope or flow cytometer

Procedure (Trypan Blue Exclusion Method):

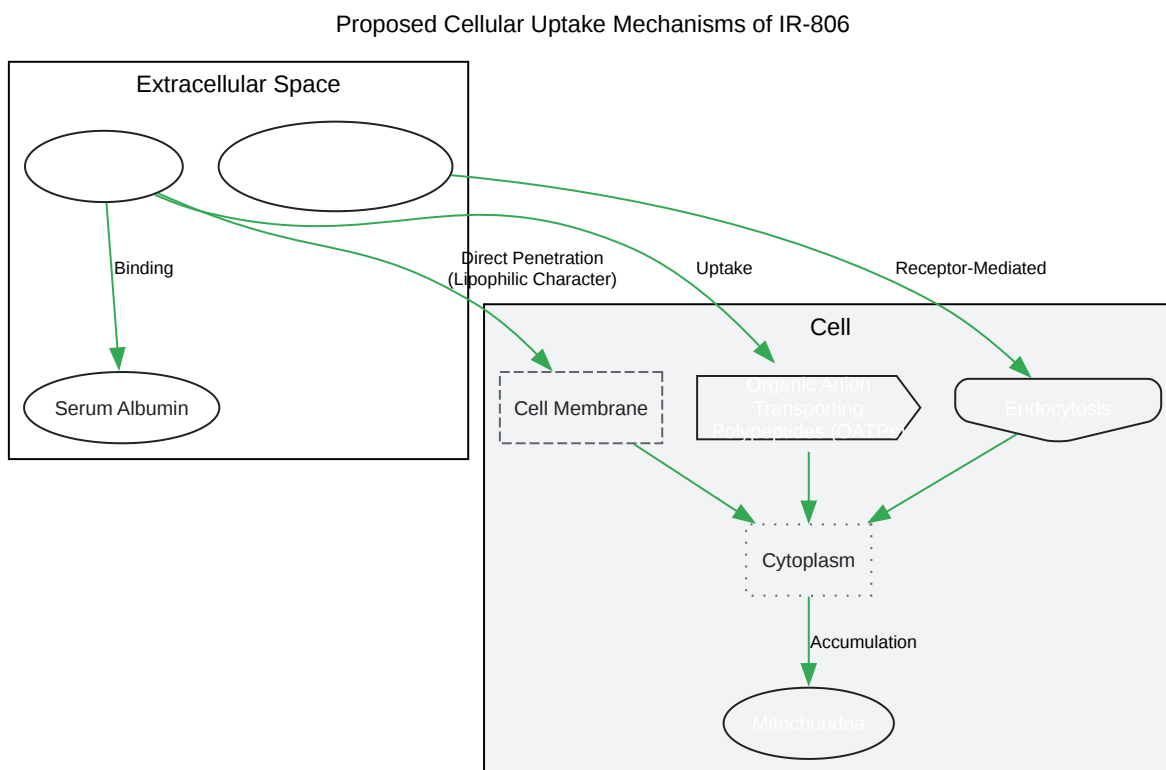
- Take a small aliquot of the labeled cell suspension and an equal aliquot of the unlabeled control cell suspension.
- Mix each aliquot with an equal volume of 0.4% Trypan Blue solution.
- Incubate for 1-2 minutes at room temperature.
- Load a hemocytometer with the cell suspension.
- Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.
- Calculate the percentage of viable cells:  $\text{Viability (\%)} = (\text{Number of viable cells} / \text{Total number of cells}) \times 100$
- Compare the viability of the labeled cells to the unlabeled control cells. A significant decrease in viability suggests that the labeling conditions may be too harsh and require optimization (e.g., by reducing dye concentration or incubation time). For many cyanine dyes, a moderate to low cytotoxicity is observed with a median lethal dose (LD50) between 5–10  $\mu\text{M}$  after 72 hours of incubation.[8]

## Diagrams

## Experimental Workflow for Cell Labeling with IR-806 NHS Ester

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Caption: Workflow for labeling cells with **IR-806** NHS Ester.



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Caption: Potential cellular uptake pathways for cyanine dyes like **IR-806**.

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Address: 3281 E Guasti Rd  
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